2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide
Description
2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide is a chiral amide derivative characterized by a branched aliphatic chain, an ethyl group, and a benzyl-substituted pyrrolidine ring. The stereochemistry at the pyrrolidine’s 3-position (S-configuration) and the tertiary amide linkage are critical to its molecular interactions.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17?/m0/s1 |
InChI Key |
MSNTYAIUUBUPOR-BHWOMJMDSA-N |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the butanamide moiety through an amidation reaction, where the amino group reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amides, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s unique structural elements are compared to three analogs from diverse sources:
Key Differences :
Biological Activity
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. Its unique configuration includes an amino group, a benzyl-substituted pyrrolidine moiety, and a butanamide backbone, which may facilitate interactions with various biological targets.
- Molecular Formula : C18H29N3O
- Molecular Weight : 303.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural characteristics allow it to bind effectively, potentially leading to inhibition or modulation of target functions. This interaction can result in various biological effects, including enzyme inhibition and receptor activation.
Biological Activity Studies
Recent research indicates that this compound demonstrates significant enzyme inhibition properties. For instance, studies suggest that it may inhibit the activity of certain kinases and proteases, which are crucial in various signaling pathways relevant to cancer and other diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Kinase A | Significant inhibition | |
| Receptor Binding | Opioid Receptors | Modulation of activity | |
| Protease Inhibition | Serine Proteases | Dose-dependent inhibition |
Case Study 1: Cancer Therapeutics
In a study focused on the development of cancer therapeutics, this compound was evaluated for its ability to inhibit cell proliferation in vitro. The compound demonstrated a dose-dependent reduction in cell viability in several cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neurological Applications
Another investigation explored the compound's effects on neurological receptors. It was found to exhibit binding affinity for certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The binding assays indicated that the compound could modulate neurotransmitter release, which is critical in conditions such as depression and anxiety.
Synthesis and Industrial Applications
The synthesis of this compound involves multiple steps starting from the preparation of the pyrrolidine ring followed by nucleophilic substitution reactions to introduce the benzyl group. The final steps involve amidation reactions to form the butanamide moiety. Industrially, optimized synthetic routes are employed using continuous flow chemistry techniques to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
